N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride
Description
N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride is a synthetic small molecule characterized by a substituted benzo[d]thiazol core, a morpholinoethyl side chain, and a phenylacetamide moiety. The morpholinoethyl group may enhance solubility and brain penetration, while the 4-methoxy-7-methylbenzo[d]thiazol scaffold is analogous to compounds like ML293, a known M4 mAChR positive allosteric modulator .
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S.ClH/c1-17-8-9-19(28-2)21-22(17)30-23(24-21)26(11-10-25-12-14-29-15-13-25)20(27)16-18-6-4-3-5-7-18;/h3-9H,10-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOSXEHYPKMHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of an appropriate o-aminothiophenol derivative with a suitable carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the methoxy and methyl groups: These substituents can be introduced through electrophilic aromatic substitution reactions using methoxy and methylating agents.
Attachment of the morpholinoethyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzo[d]thiazole core with morpholine.
Formation of the phenylacetamide moiety: This can be achieved by the acylation of the amine group with phenylacetyl chloride or a similar reagent.
Hydrochloride salt formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, sulfonates, and other leaving groups in the presence of nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiazole derivatives exhibit promising antimicrobial activities. For instance, related compounds have shown efficacy against various bacteria, including Xanthomonas oryzae and Meloidogyne incognita. The minimum effective concentration (EC50) values suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis .
Anticancer Activity
Studies have demonstrated that this compound may direct tumor cells toward apoptotic pathways, indicating potential anticancer properties. The compound's ability to interfere with cellular processes is crucial for developing new cancer therapies .
Neuroprotective Effects
The compound acts as a positive allosteric modulator of the muscarinic M4 receptor, enhancing cholinergic signaling pathways associated with memory and learning. In preclinical models, it has shown promise in improving cognitive performance, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
Cognitive Enhancement
In preclinical studies involving animal models, administration of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride resulted in improved memory task performance. This finding supports its potential utility in treating cognitive deficits associated with neurodegenerative disorders.
Antimicrobial Efficacy
A study investigating various nitrothiophene derivatives found that certain modifications could enhance their activity against Mycobacterium tuberculosis. This highlights the importance of structural features in determining biological efficacy and broadens the potential applications of this compound beyond neurological benefits .
| Compound Name | Structure Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| This Compound | Benzothiazole + morpholino + phenylacetamide | Strong M4 activity | Highly selective for M4 |
| Compound A | Benzothiazole core | Moderate M4 activity | Lacks morpholino group |
| Compound B | Benzamide derivative | Inhibits histone deacetylase | Different target receptor |
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
ML293 (N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide)
Structural Similarities :
- Shared benzo[d]thiazol core with 4-methoxy and 7-methyl substituents.
- Both incorporate tertiary amine groups (morpholinoethyl in the target compound vs. isonicotinamide in ML293).
Functional Differences :
- Activity : ML293 is a potent M4 mAChR positive allosteric modulator with an EC50 of 1.3 µM and a 14.6-fold leftward shift in agonist response curves. Its selectivity over other mAChR subtypes (M1–M5) and nicotinic receptors is well-documented .
- Pharmacokinetics: ML293 exhibits low intravenous clearance (11.6 mL/min/kg) and high oral bioavailability, with brain-to-plasma ratios (B:P = 0.85) indicating robust CNS penetration .
- Key Structural Distinction : The phenylacetamide group in the target compound replaces ML293’s isonicotinamide, which may alter receptor binding kinetics and selectivity.
Table 1: Comparison of Target Compound and ML293
Thiazolyl Acetamide Derivatives (Compounds 8c and 8d)
Structural Similarities :
- Both feature thiazolyl acetamide backbones and morpholinoethyl groups.
- Example: 8c (N-(2-Chlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide) and 8d (N-(3,4-Dichlorobenzyl)-analog) .
Functional Differences :
- Synthetic Feasibility : Compounds 8c and 8d were synthesized with moderate yields (21–33%) via nucleophilic substitution, while the target compound’s synthesis route is unspecified in the evidence .
- Pharmacological Data: No EC50 or receptor selectivity data are provided for 8c/8d, limiting direct efficacy comparisons.
Table 2: Comparison with Thiazolyl Acetamide Derivatives
Butyramide Analogs (Supplier-Listed Compounds)
Compounds such as N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride (Evidences 6–7) differ in the acyl group (butyramide vs. phenylacetamide). No pharmacological data are available for these analogs.
Critical Analysis of Structural Determinants
- Benzo[d]thiazol Core : Essential for mAChR modulation, as seen in ML293. The 4-methoxy and 7-methyl groups may enhance metabolic stability .
- Morpholinoethyl Group: Improves solubility and CNS penetration, as demonstrated by ML293’s B:P ratio .
- Phenylacetamide vs. Isonicotinamide : The phenylacetamide’s bulkier structure may reduce M4 affinity compared to ML293’s isonicotinamide, which has a hydrogen-bond-capable pyridine ring .
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's IUPAC name is N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenylacetamide hydrochloride. Its molecular formula is , with a molecular weight of 499 g/mol. The compound's structure features a benzothiazole moiety, which is known for its diverse pharmacological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar compounds in the class of phenylacetamides. For instance, derivatives have shown significant activity against various bacterial strains. In a comparative analysis, the minimum effective concentration (EC50) values for related compounds were reported:
| Compound | EC50 (µM) | Bacterial Strain |
|---|---|---|
| Compound A1 | 156.7 | Xanthomonas oryzae |
| Compound A4 | 194.9 | Xanthomonas oryzae pv. oryzicola |
| Thiodiazole Copper | 545.2 | Various strains |
The compound's ability to disrupt bacterial cell membranes was confirmed through scanning electron microscopy (SEM), which showed significant morphological changes in treated cells, indicating potential mechanisms of action involving membrane destabilization .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. In vitro evaluations against cancer cell lines such as A549 (lung cancer) and C6 (glioma) demonstrated promising results:
- MTT Assay : This assay revealed that certain derivatives could significantly inhibit cell proliferation.
- Caspase Activation : Analysis indicated that some compounds induced apoptosis in cancer cells, suggesting a mechanism of action that involves activating apoptotic pathways .
The following table summarizes findings from studies on related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 6f | A549 | 12.5 | Induction of apoptosis |
| Compound 6g | C6 | 15.3 | DNA synthesis inhibition |
Case Studies
Several case studies have investigated the therapeutic potential of benzothiazole derivatives:
- Case Study 1 : A study on the effects of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl) derivatives showed significant antibacterial activity against multi-drug resistant strains, suggesting their use as alternative treatments in antibiotic-resistant infections .
- Case Study 2 : Research focused on the anticancer effects of thiazole-containing compounds indicated that they could serve as lead compounds for developing new anticancer agents, particularly through their ability to target specific tumor pathways .
Q & A
Q. What are the critical considerations for optimizing the synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride to achieve high purity and yield?
- Methodological Answer : Synthesis optimization requires:
- Stepwise functionalization : Begin with the benzo[d]thiazole core, followed by introduction of the morpholinoethyl and phenylacetamide groups. Use anhydrous solvents (e.g., dioxane) and bases (e.g., triethylamine) to minimize side reactions .
- Temperature control : Maintain reflux conditions (e.g., 80–100°C) during coupling steps to ensure complete reaction while avoiding decomposition .
- Purification : Employ column chromatography with gradients of hexane/ethyl acetate (9:1 to 7:3) to isolate intermediates. Final purification may require recrystallization in ethanol or acetonitrile .
- Yield monitoring : Track reaction progress via TLC and confirm purity via NMR (e.g., 1H and 13C) and MS (e.g., m/z analysis for molecular ion peaks) .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H NMR : Confirm proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, morpholinoethyl protons at δ 2.4–3.2 ppm) .
- 13C NMR : Identify quaternary carbons (e.g., benzo[d]thiazole carbons at δ 150–160 ppm) and carbonyl groups (δ 165–170 ppm) .
- Mass spectrometry : Verify molecular weight via ESI-MS (e.g., [M+H]+ peaks) and fragmentation patterns (e.g., loss of morpholinoethyl group) .
- Elemental analysis : Compare calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation acceptable) .
Q. What preliminary assays are recommended to screen the biological activity of this compound?
- Methodological Answer : Start with:
- Enzyme inhibition assays : Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates. IC50 values <10 µM warrant further study .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Normalize results to positive controls (e.g., doxorubicin) .
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) to assess affinity .
Advanced Research Questions
Q. How can contradictory data regarding the biological activity of this compound across different assay models be systematically analyzed?
- Methodological Answer : Resolve discrepancies through:
- Assay standardization : Compare protocols for pH, temperature, and incubation time. For example, variations in serum concentration in cell culture can alter compound stability .
- Metabolic stability testing : Use liver microsomes to assess if differences in activity stem from rapid hepatic degradation .
- Structural analogs comparison : Cross-reference with derivatives (e.g., fluorobenzo[d]thiazole analogs) to identify SAR trends. For example, electron-withdrawing groups (e.g., -NO2) may enhance enzyme inhibition .
Q. What strategies are effective for modifying the morpholinoethyl or phenylacetamide moieties to enhance target selectivity?
- Methodological Answer :
- Morpholinoethyl modifications :
- Replace morpholine with piperazine to alter hydrogen-bonding capacity .
- Introduce sulfonyl groups (e.g., morpholinosulfonyl) to improve solubility and receptor interactions .
- Phenylacetamide modifications :
- Substitute phenyl with heteroaromatic rings (e.g., thiophene) to modulate lipophilicity .
- Add para-substituents (e.g., -OCH3, -Cl) to enhance steric complementarity with target binding pockets .
- Synthetic validation : Monitor changes via HPLC retention times and bioactivity shifts in dose-response curves .
Q. How can researchers address low solubility of this compound in aqueous buffers for in vivo studies?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PEG 400 (1:4 v/v) for intraperitoneal administration. Ensure final DMSO concentration <5% to avoid toxicity .
- Nanoparticle encapsulation : Formulate with PLGA or liposomes (50–200 nm diameter) to enhance bioavailability. Characterize via dynamic light scattering (DLS) .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated morpholine) to improve solubility, with enzymatic cleavage in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
